8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Scientific Research Applications
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent.
Pharmacology: It is investigated for its neuroprotective properties and potential use in treating neurological disorders.
Chemical Biology: The compound is used as a probe to study the interactions of spirocyclic compounds with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
Target of Action
The primary targets of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant .
Mode of Action
The exact mode of action of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, can effectively prevent egg hatching and larval development of pests on roots and leaves . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might interact with its targets in a similar way.
Result of Action
The molecular and cellular effects of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, is known for its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might also exhibit these characteristics.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable diamine with a diketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the butyryl group: This step involves the acylation of the spirocyclic intermediate with butyryl chloride in the presence of a base such as pyridine.
Addition of the 4-methylbenzyl group: This is achieved through a nucleophilic substitution reaction where the spirocyclic intermediate is reacted with 4-methylbenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has similar spirocyclic structure and is studied for its anticonvulsant properties.
8-Amino-3-(2-(4-fluorophenoxy)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential anticonvulsant activity.
Uniqueness
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both butyryl and 4-methylbenzyl groups, which may contribute to its distinct pharmacological profile. The combination of these substituents could enhance its binding affinity to specific molecular targets, thereby improving its efficacy and selectivity.
Properties
IUPAC Name |
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-4-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYIQHNYGIXKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.